
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is an organic compound that features a butynol group with an iodine-substituted phenyl ring. This compound is of interest due to its unique structure, which combines an alkyne, an alcohol, and an iodine-substituted aromatic ring. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- typically involves the coupling of an alkyne with an iodophenyl compound. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 4-(4-iodophenyl)-2-methyl-3-butyn-2-one.
Reduction: Formation of 4-(4-iodophenyl)-2-methyl-3-butene-2-ol or 4-(4-iodophenyl)-2-methylbutane-2-ol.
Substitution: Formation of 4-(4-azidophenyl)-2-methyl-3-butyn-2-ol or 4-(4-cyanophenyl)-2-methyl-3-butyn-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The alkyne and alcohol groups can participate in hydrogen bonding, while the iodine-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodoanisole
- 4-Fluorophenylboronic acid
- 3-Butyn-2-ol, 4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-
Uniqueness
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is unique due to its combination of an alkyne, an alcohol, and an iodine-substituted aromatic ring. This combination provides a versatile platform for various chemical transformations and applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
120517-37-5 |
|---|---|
Molekularformel |
C11H11IO |
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
4-(4-iodophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11IO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI-Schlüssel |
KGIZFRNNKXSQAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


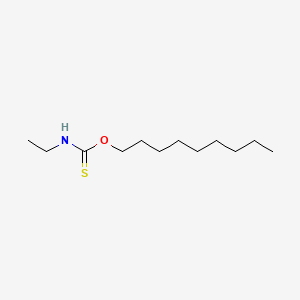
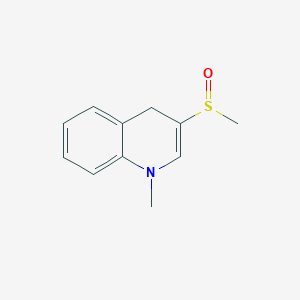
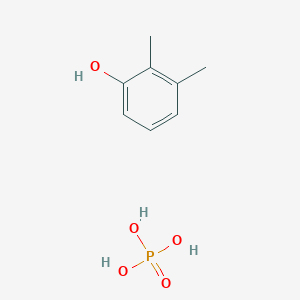

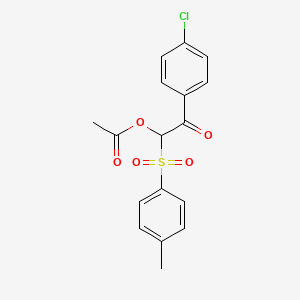
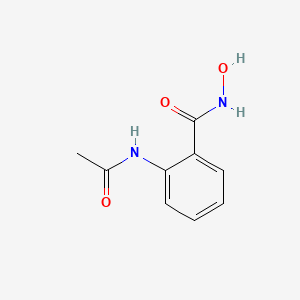
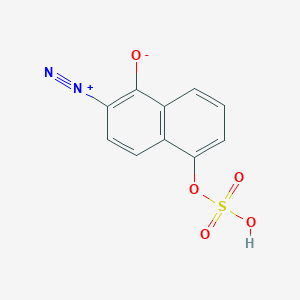
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)


